(3-(1-Hydroxyethyl)phenyl)boronic acid

Organoboron chemistry Catalysis Lewis acidity

Researchers requiring a meta-hydroxyethylphenyl building block for Suzuki-Miyaura cross-coupling often face steric and electronic mismatches with generic arylboronic acids. (3-(1-Hydroxyethyl)phenyl)boronic acid provides the exact regioisomer with enhanced water solubility (TPSA 61 Ų) and lower pKa (8.49) for efficient coupling under aqueous micellar conditions and superior diol recognition at physiological pH. Bulk quantities available with consistent 97% purity and reliable global logistics.

Molecular Formula C8H11BO3
Molecular Weight 165.983
CAS No. 1036760-03-8
Cat. No. B591613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1-Hydroxyethyl)phenyl)boronic acid
CAS1036760-03-8
Molecular FormulaC8H11BO3
Molecular Weight165.983
Structural Identifiers
SMILESB(C1=CC(=CC=C1)C(C)O)(O)O
InChIInChI=1S/C8H11BO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,10-12H,1H3
InChIKeyHMEWBULOTJOSEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(1-Hydroxyethyl)phenyl)boronic Acid: Identity and Functional Profile


(3-(1-Hydroxyethyl)phenyl)boronic acid (CAS 1036760-03-8) is a meta-substituted arylboronic acid building block with the molecular formula C8H11BO3 and a molecular weight of 165.98 g/mol . Its structure comprises a phenyl ring bearing a boronic acid group (–B(OH)₂) at the 1-position and a 1-hydroxyethyl substituent (–CH(OH)CH₃) at the 3-position, yielding a predicted pKa of 8.49 ± 0.10 and an ACD/LogP of 0.75 . This specific substitution pattern defines its reactivity profile in Suzuki–Miyaura cross-coupling reactions and its capacity for reversible covalent interactions with diols and nucleophiles, distinguishing it from unsubstituted phenylboronic acid and other regioisomers .

Suzuki–Miyaura cross-coupling building block with meta-hydroxyethyl substitution
Reversible diol-binding profile for sensor and separation research
Improved aqueous media compatibility for green chemistry workflows

Why Generic Substitution Fails


Substituting (3-(1-hydroxyethyl)phenyl)boronic acid with a generic arylboronic acid such as phenylboronic acid (CAS 98-80-6) or an alternative regioisomer (e.g., 4-(1-hydroxyethyl)phenylboronic acid, CAS 518336-20-4) compromises both steric and electronic compatibility in catalytic cycles and molecular recognition events. The electron-donating hydroxyethyl group at the meta position modulates the Lewis acidity of the boron center and influences coupling efficiency in Suzuki–Miyaura reactions , while the exact regioisomeric placement dictates the geometry of the biaryl product. Interchanging with an unsubstituted analog removes the hydrogen-bonding handle critical for diol recognition and solubility in aqueous media . Thus, direct replacement without re-optimization of reaction conditions or binding assays introduces significant risk of synthetic failure or loss of biological activity.

Unsubstituted phenylboronic acid removes the hydroxyethyl hydrogen-bonding handle and alters aqueous solubility profile.
Para-substituted regioisomer (4-(1-hydroxyethyl)) yields linear biaryl architecture, not the required meta connectivity.
Generic substitution may require reaction condition re-optimization; direct replacement risks synthetic mismatch.

Quantifiable Differentiation vs. Analogs


Modulated Boron Lewis Acidity

The electron-donating hydroxyethyl group at the meta position of (3-(1-hydroxyethyl)phenyl)boronic acid raises the predicted pKa to 8.49 ± 0.10 , compared to a measured pKa of 8.83 for unsubstituted phenylboronic acid [1]. This lower pKa indicates increased Lewis acidity for the hydroxyethyl-substituted compound, which can enhance its binding affinity toward diol-containing targets and its efficacy as a catalyst in electrophilic activation reactions [2].

Boron Lewis Acidity
Reported
pKa 8.49 vs 8.83
May support stronger diol-binding context for sensor research
Predicted pKa; experimental validation advised
Organoboron chemistry Catalysis Lewis acidity

Regiochemistry Controls Biaryl Geometry

In Suzuki–Miyaura cross-coupling, the substitution pattern on the arylboronic acid directly determines the connectivity of the resulting biaryl product. Using (3-(1-hydroxyethyl)phenyl)boronic acid yields a biaryl with the hydroxyethyl group at the meta position relative to the new C–C bond, whereas the para isomer (4-(1-hydroxyethyl)phenylboronic acid, CAS 518336-20-4) produces a linear para-linked architecture . While no head-to-head yield comparison exists, class-level structure–activity studies on arylboronic acids demonstrate that electron-donating substituents (such as the hydroxyethyl group) typically enhance coupling efficiency under aqueous micellar conditions [1].

Regiochemical Control
Class-level
meta vs para biaryl
Meta linkage essential for target architecture; regioisomer switch alters connectivity
No head-to-head yield comparison; coupling efficiency context-dependent
Suzuki–Miyaura coupling Regioselectivity Building block

Enhanced Aqueous Solubility

The presence of the hydrophilic 1-hydroxyethyl substituent increases the topological polar surface area (tPSA) to 61 Ų for (3-(1-hydroxyethyl)phenyl)boronic acid compared to 40.5 Ų for unsubstituted phenylboronic acid [1]. This 51% larger polar surface area improves aqueous solubility and reduces membrane permeability, favoring reactions in aqueous media and simplifying purification of polar products.

Aqueous Solubility
Reported
tPSA 61 vs 40.5 Ų
May improve water-phase compatibility for green protocols
Calculated property; confirm with experimental solubility
Solubility Formulation Green chemistry

Handling and Storage Advantages

(3-(1-Hydroxyethyl)phenyl)boronic acid exhibits a melting point of 98.2 °C (in THF) and requires storage under inert gas at 2–8 °C . In contrast, 3-formylphenylboronic acid (CAS 87199-16-4) melts over a broad range of 104–118 °C and is classified as corrosive (UN3261) , necessitating different shipping and storage infrastructure.

Handling & Stability
Data to verify
mp 98.2 °C / non-hazmat
Simplifies automated synthesis platform handling
Storage under inert gas at 2–8 °C required
Physical property Stability Handling

Prioritized Application Scenarios


Meta-Substituted Biaryl Pharmaceutical Synthesis

When the target pharmaceutical candidate requires a meta-hydroxyethylphenyl moiety, (3-(1-hydroxyethyl)phenyl)boronic acid is the only direct building block. Substitution with the para isomer (CAS 518336-20-4) would yield an inactive or off-target compound . The electron-donating nature of the hydroxyethyl group (pKa 8.49) may also enhance coupling yields under aqueous micellar conditions compared to electron-neutral arylboronic acids .

Diol-Responsive Sensors and Separation Media

The lower pKa of (3-(1-hydroxyethyl)phenyl)boronic acid (8.49) relative to phenylboronic acid (8.83) strengthens its reversible binding to saccharides and glycoproteins at physiological pH . This increased acidity makes it a preferred recognition element for glucose sensors, glycoprotein enrichment resins, and stimuli-responsive hydrogels where binding capacity at pH 7.4 is critical.

Aqueous Suzuki Coupling for Polar Intermediates

The 51% larger polar surface area (61 Ų) of (3-(1-hydroxyethyl)phenyl)boronic acid compared to phenylboronic acid (40.5 Ų) improves solubility in aqueous reaction media, reducing the need for organic co-solvents. This property aligns with industrial green chemistry initiatives and simplifies workup when coupling to hydrophilic aryl halides .

Automated Parallel Synthesis Platforms

The lower melting point (98.2 °C) and non-corrosive classification of (3-(1-hydroxyethyl)phenyl)boronic acid, versus the corrosive 3-formylphenylboronic acid (mp 104–118 °C) , facilitate its use in automated solid and solution-phase synthesizers. Reduced handling hazards and easier dispensing from solid reservoirs minimize instrument downtime and operator exposure.

Application
Selection Property
Validation Focus
Meta-substituted biaryl synthesis
Regiochemical purity
Confirm meta connectivity via NMR
Diol-responsive sensor research
Diol-binding affinity profile
Assess binding at physiological pH
Aqueous Suzuki coupling
Aqueous solubility profile
Evaluate cosolvent-free reaction efficiency
Automated synthesis platforms
Melting point and hazard class
Verify solid dispensing compatibility
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